methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate;2,4,6-trinitrophenol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate typically involves the cyclization of appropriate amido-nitriles under mild conditions. This process can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as aryl halides and aromatic heterocycles.
For the preparation of 2,4,6-trinitrophenol, nitration of phenol is the standard method. This involves treating phenol with a mixture of concentrated sulfuric acid and nitric acid, leading to the formation of picric acid.
Industrial Production Methods
Industrial production of methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate may involve large-scale cyclization reactions using automated reactors to ensure consistency and yield. The production of 2,4,6-trinitrophenol on an industrial scale involves controlled nitration processes to manage the exothermic nature of the reaction and ensure safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the benzimidazole ring.
2,4,6-Trinitrophenol primarily undergoes nitration and reduction reactions. It can be reduced to form picramic acid under controlled conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate;2,4,6-trinitrophenol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the manufacture of dyes, pigments, and explosives due to the presence of picric acid.
Mechanism of Action
The mechanism of action of methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate involves interaction with various molecular targets, including enzymes and receptors. The benzimidazole moiety is known to inhibit specific enzymes, thereby affecting metabolic pathways. The picric acid component can interact with proteins and nucleic acids, leading to potential biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate: Similar compounds include other benzimidazole derivatives like 1-ethyl-2-methylbenzimidazole and 1-methyl-2-ethylbenzimidazole.
2,4,6-Trinitrophenol: Similar compounds include other nitrophenols like 2,4-dinitrophenol and 2,6-dinitrophenol.
Uniqueness
Methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate;2,4,6-trinitrophenol is unique due to the combination of a benzimidazole derivative and picric acid in a single molecule
Properties
IUPAC Name |
methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate;2,4,6-trinitrophenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2.C6H3N3O7/c1-4-14-8(2)13-10-7-9(12(15)16-3)5-6-11(10)14;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h5-7H,4H2,1-3H3;1-2,10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIITKRJOUQBBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=C1C=CC(=C2)C(=O)OC)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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